H-PRO-beta-ALA-OH

Anticancer peptides Carnosine analogues Cytotoxicity

Standard α-dipeptides lack the proteolytic stability and conformational flexibility required for advanced peptidomimetic leads. This α/β-dipeptide solves that limitation. - **Protease resistance:** The β-alanine backbone confers stability in serum and in vivo environments. - **Bioactivity advantage:** Enables synthesis of analogues with enhanced cytotoxicity (e.g., against HepG2/HT-29). - **Process compatibility:** Partial solubility in MeOH/H2O streamlines SPPS workflows.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B12323266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-PRO-beta-ALA-OH
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCCC(=O)O
InChIInChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)
InChIKeyPALCOTPJCVREEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-beta-Ala-OH: α/β-Dipeptide Building Block


H-Pro-beta-Ala-OH (L-Prolyl-β-alanine, CAS 112558-45-9) is a heterochiral dipeptide comprising an N-terminal L-proline and a C-terminal β-alanine, yielding a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol [1]. As a member of the α/β-dipeptide class, it serves as a versatile building block in the synthesis of bioactive peptides and peptidomimetics . Its utility stems from the combination of proline's conformational constraint with β-alanine's backbone extension and altered proteolytic profile, making it a key intermediate for generating compounds with enhanced pharmacological properties, such as modified carnosine analogues [2].

Why H-Pro-beta-Ala-OH Cannot Be Replaced


Simple substitution of H-Pro-beta-Ala-OH with standard α-dipeptides like H-Pro-Ala-OH is not scientifically valid due to fundamental differences in backbone structure, conformational dynamics, and downstream biological performance. The presence of a β-alanine residue introduces an additional methylene group into the peptide backbone, increasing conformational flexibility and altering the spatial presentation of the pharmacophore [1]. More critically, the incorporation of a β-amino acid is a validated strategy to confer resistance to proteolytic degradation, a property absent in all-α-peptides [2]. Consequently, research groups using α/β-dipeptides like H-Pro-beta-Ala-OH in lead optimization observe distinct biological activities, such as enhanced cytotoxicity in cancer models, that are not achievable with their α-analog counterparts, underscoring the need for precise chemical identity in procurement .

H-Pro-beta-Ala-OH: Key Selection Evidence


Cytotoxicity in Cancer Cell Lines

The cyclic peptide cyclo(His-β-Ala-Pro-β-Ala-His) (1c), which contains the H-Pro-beta-Ala-OH motif, exhibits significantly enhanced cytotoxic activity against HepG2 and HT-29 cancer cell lines compared to the natural dipeptide carnosine (β-Ala-His). This demonstrates the value of the Pro-β-Ala sequence in improving biological potency [1].

Anticancer peptides Carnosine analogues Cytotoxicity

β-Ala-Induced Protease Resistance

The incorporation of a β-amino acid, such as β-alanine in H-Pro-beta-Ala-OH, creates a mixed α/β-peptide bond. This structural modification is a well-established strategy to confer resistance to proteolytic degradation, a major limitation of all-α-peptide therapeutics. Studies show that enzymes like pronase, which readily cleave α-α bonds, have significantly reduced or no activity against α-β peptide bonds, such as the one in αAla-β3hAla [1].

Peptide stability Peptidomimetics Drug design

Solubility Profile vs. α-Dipeptide

The physical properties of H-Pro-beta-Ala-OH differ measurably from its all-α analog, H-Pro-Ala-OH. Specifically, H-Pro-beta-Ala-OH exhibits slight solubility in methanol and water, whereas H-Pro-Ala-OH is reported to be soluble in DMSO [1]. This divergence in solvent compatibility is a direct consequence of the additional methylene group in the β-alanine residue and is a critical consideration for experimental design.

Peptide solubility Formulation Biophysical properties

Applications of H-Pro-beta-Ala-OH


Synthesis of Anticancer Peptidomimetics

Based on the direct evidence of enhanced cytotoxicity from the Pro-β-Ala-containing cyclic peptide cyclo(His-β-Ala-Pro-β-Ala-His) against HepG2 and HT-29 cancer cell lines, H-Pro-beta-Ala-OH is a strategically important building block for the design and synthesis of novel anticancer peptidomimetics [1]. Its use can lead to compounds with improved potency over natural peptide templates.

Proteolytically Stable Peptide Construction

Leveraging the class-level evidence that α-β peptide bonds confer resistance to enzymatic degradation, H-Pro-beta-Ala-OH is ideally suited for constructing peptide leads intended for in vivo applications, cell culture studies with serum, or any environment where prolonged stability against proteases is a prerequisite [2]. This offers a tangible advantage over all-α dipeptides like H-Pro-Ala-OH.

Aqueous-Compatible Solid-Phase Peptide Synthesis

The slight solubility of H-Pro-beta-Ala-OH in methanol and water provides a practical advantage in solid-phase peptide synthesis workflows that require or benefit from aqueous or alcoholic solvent systems . This property differentiates it from analogs like H-Pro-Ala-OH, which require DMSO for dissolution, and can streamline purification and coupling steps in certain automated synthesis protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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